Fmoc-3-硝基-D-苯丙氨酸

描述

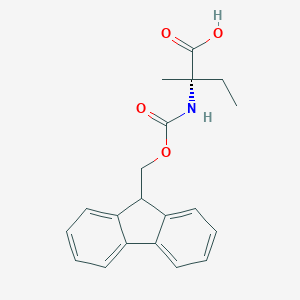

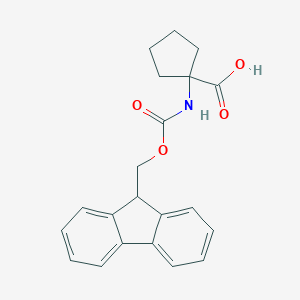

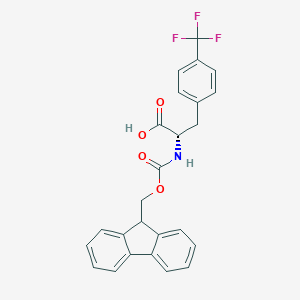

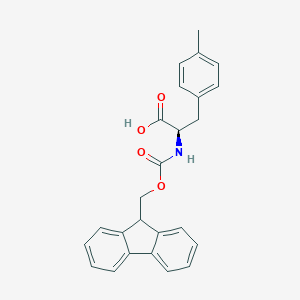

Fmoc-3-nitro-D-phenylalanine is a chemical compound with the molecular formula C24H20N2O6 . It has a molecular weight of 432.44 g/mol . The IUPAC name for this compound is ®-2- ((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3- (3-nitrophenyl)propanoic acid .

Synthesis Analysis

The synthesis of Fmoc-3-nitro-D-phenylalanine-based hydrogels has been reported in the literature . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Chemical Reactions Analysis

Fmoc-3-nitro-D-phenylalanine is known to participate in the formation of hydrogels through self-assembly . The final material obtained is deeply dependent on the preparation method .

Physical And Chemical Properties Analysis

Fmoc-3-nitro-D-phenylalanine is a white solid/powder . It has a molecular weight of 432.4 g/mol . The compound has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

科学研究应用

Self-Assembly and Hydrogelation Properties : Fmoc-protected aromatic amino acids, like Fmoc-phenylalanine derivatives, are noted for their efficient self-assembly and hydrogelation in aqueous solvents. Studies have shown that the introduction of halogen substituents on the aromatic side-chain of these amino acids significantly enhances their self-assembly into amyloid-like fibrils, which in turn promotes hydrogelation (Ryan et al., 2010).

Application in Tissue Engineering : The potential of Fmoc-short peptides, including Fmoc-halogenated phenylalanine, in tissue engineering has been explored. These hydrogels formed by halogenated Fmoc-phenylalanine exhibit superior gelation properties and are being considered for applications in cell cultures and drug delivery (Wang et al., 2013).

Nanotube Formation by Cation-Modified Derivatives : C-terminal cation-modified Fmoc-Phe derivatives exhibit unique self-assembly behavior, forming novel nanotube structures at higher concentrations. These structures are dependent on the positive charge at the C-terminus and offer insights into the role of structural modifications in hydrogelation (Rajbhandary et al., 2017).

Influence of C-terminal Modification on Hydrogelation : The effect of C-terminal modifications on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives has been studied. Alterations to the C-terminal group's hydrophobicity and hydrogen bond capacity significantly impact the self-assembly and stability of the resultant hydrogels (Ryan et al., 2011).

Antibacterial Composite Materials : The use of Fmoc-pentafluoro-l-phenylalanine-OH in the development of antibacterial and anti-inflammatory composite materials showcases the broad applicability of Fmoc-protected amino acids in biomedical materials. These materials demonstrate significant antibacterial properties while maintaining biocompatibility (Schnaider et al., 2019).

安全和危害

Fmoc-3-nitro-D-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZJKKIJYRJIN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426510 | |

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-nitro-D-phenylalanine | |

CAS RN |

478183-71-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。